molecular formula C4H7ClN2O B8717090 n-Methyl-1,3-oxazol-2-amine hydrochloride

n-Methyl-1,3-oxazol-2-amine hydrochloride

Cat. No.: B8717090
M. Wt: 134.56 g/mol
InChI Key: JBQKOQBGTZEXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1,3-oxazol-2-amine hydrochloride typically involves the reaction of oxazole derivatives with methanamine in the presence of hydrochloric acid. One common method includes the use of oxazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methanamine to form Oxazol-2-yl-methanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1,3-oxazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole-2-carboxylic acid, oxazoline derivatives, and various substituted oxazole compounds .

Scientific Research Applications

n-Methyl-1,3-oxazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as a ligand, binding to receptor sites and influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Oxazole-2-carboxylic acid
  • Oxazoline derivatives
  • Benzoxazole derivatives

Uniqueness

n-Methyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other oxazole derivatives, it has a higher potential for forming stable complexes with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

N-methyl-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

JBQKOQBGTZEXRF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CO1.Cl

Origin of Product

United States

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